Formoterol hemifumarate

描述

福莫特罗富马酸盐,也称为福莫特罗富马酸盐,是一种有效的选择性长效β2肾上腺素受体激动剂。它主要用于治疗哮喘和慢性阻塞性肺病 (COPD)。该化合物作用于支气管平滑肌,使之扩张和舒张气道,从而缓解与这些呼吸系统疾病相关的症状 .

准备方法

合成路线和反应条件

福莫特罗富马酸盐的合成涉及多个步骤,从合适的芳香族前体开始。关键步骤包括形成甲酰胺基团,然后与富马酸进行偶联。反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 的溶剂和催化剂以促进反应 .

工业生产方法

福莫特罗富马酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对高收率和高纯度进行了优化,通常涉及诸如结晶和色谱等先进技术,以确保最终产品符合药物标准 .

化学反应分析

反应类型

福莫特罗富马酸盐经历了几种类型的化学反应,包括:

氧化: 该反应可以在特定条件下发生,导致形成氧化衍生物。

还原: 还原反应可用于修饰分子中的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在取代反应中使用卤素和烷基化试剂等试剂.

形成的主要产物

从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化会导致形成羟基化衍生物,而还原会产生脱氧产物 .

科学研究应用

Clinical Applications

-

Chronic Obstructive Pulmonary Disease (COPD)

- Formoterol hemifumarate is commonly prescribed for COPD management. It helps alleviate symptoms such as dyspnea and improves lung function, significantly reducing the frequency of exacerbations .

- Clinical studies indicate that formoterol is effective as a monotherapy or in combination with inhaled corticosteroids or long-acting muscarinic antagonists (LAMAs) .

-

Asthma Management

- In asthma patients, formoterol is utilized both as a reliever and a maintenance medication. Its rapid action helps control acute symptoms while its long-lasting effects provide sustained relief .

- It is often combined with corticosteroids like budesonide or mometasone furoate for enhanced efficacy in controlling inflammation and bronchoconstriction .

- Exercise-Induced Bronchospasm

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed following inhalation with peak plasma concentrations reached within 30 minutes.

- Half-Life : Approximately 10 hours, allowing for twice-daily dosing.

- Elimination : Primarily excreted unchanged in urine, with minimal systemic exposure following therapeutic doses .

Case Study 1: COPD Management

A study evaluated the efficacy of formoterol in a cohort of patients with moderate to severe COPD. Patients experienced significant improvements in forced expiratory volume (FEV1) and reported reduced symptoms of breathlessness after initiating treatment with formoterol, either alone or in combination therapy. The adverse effects were minimal and comparable to placebo .

Case Study 2: Asthma Control

In a clinical trial involving asthmatic patients, formoterol was administered alongside beclomethasone dipropionate. The results indicated improved asthma control scores and a reduction in nighttime awakenings due to asthma symptoms. The combination therapy was well tolerated, with no significant increase in adverse events compared to monotherapy .

Case Study 3: Psychological Effects

A notable case highlighted potential psychological effects associated with long-term use of formoterol. A patient with COPD developed depressive symptoms attributed to prolonged inhaler use containing formoterol and budesonide. This case underscores the need for monitoring psychological well-being in patients receiving long-term bronchodilator therapy .

Summary Table of Clinical Applications

| Application | Description | Key Findings |

|---|---|---|

| Chronic Obstructive Pulmonary Disease | Long-term management of airflow obstruction | Significant symptom relief and improved lung function |

| Asthma | Relief of acute symptoms and maintenance therapy | Enhanced control over asthma symptoms |

| Exercise-Induced Bronchospasm | Prevention of bronchospasm during physical activity | Effective prophylaxis for athletes |

作用机制

福莫特罗富马酸盐通过与支气管平滑肌细胞上的β2肾上腺素受体结合而发挥作用。这种结合激活腺苷酸环化酶,导致环磷酸腺苷 (cAMP) 水平升高。升高的 cAMP 水平导致支气管平滑肌松弛,从而扩张气道并改善气流 .

相似化合物的比较

类似化合物

沙丁胺醇: 另一种用于治疗哮喘的β2肾上腺素受体激动剂。

沙美特罗: 一种长效β2激动剂,具有类似的作用机制。

特布他林: 一种β2激动剂,用于类似的治疗目的.

独特性

福莫特罗富马酸盐的独特之处在于其起效快,持续时间长。这使其适用于哮喘和 COPD 的急性缓解和长期管理,与其他β2激动剂相比具有明显的临床优势 .

生物活性

Formoterol hemifumarate is a potent and selective long-acting β2-adrenoceptor agonist, primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms, clinical implications, and comparative effectiveness with other bronchodilators.

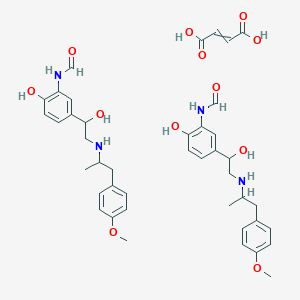

Chemical Structure:

- Chemical Name: (±)-(R,R)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide hemifumarate

- Molecular Formula: C19H24N2O4 • ½ C4H4O4

- Molecular Weight: 402.5 g/mol

This compound exhibits a 330-fold selectivity for β2 over β1 adrenergic receptors, with pK_d values of 8.12 and 5.58, respectively . This selectivity is crucial as it minimizes cardiac side effects commonly associated with non-selective β-agonists. The compound works by binding to β2 receptors on bronchial smooth muscle, stimulating intracellular adenylyl cyclase, which increases cyclic AMP (cAMP) levels. The elevation of cAMP leads to relaxation of smooth muscle and dilation of airways, thereby facilitating improved airflow in patients with obstructive airway diseases .

Biological Activity

This compound has been shown to possess significant bronchodilatory effects:

- Potency: It is approximately 100-fold more potent than salbutamol in terms of relaxing bronchial tissues .

- Duration of Action: The drug offers a rapid onset of action (within 2-3 minutes) and a prolonged duration (up to 12 hours) . This makes it suitable for both rescue and maintenance therapy in asthma management.

Comparative Effectiveness

In clinical studies, formoterol has demonstrated efficacy comparable to salbutamol in improving forced expiratory volume in one second (FEV1), indicating its effectiveness across all levels of the bronchial tree .

Table: Comparative Potency and Duration of Action

| Drug | Potency (pD₂) | Duration of Action | Onset Time |

|---|---|---|---|

| Formoterol | 9.29 | Up to 12 hours | 2-3 minutes |

| Salbutamol | - | 4-6 hours | 5-15 minutes |

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound:

- Budesonide/Formoterol Combination Therapy:

- Real-world Use:

-

Isomeric Activity:

- Research indicates that the (R,R)-isomer of formoterol binds significantly more effectively to the β2 receptor than the (S,S)-isomer, which may have antagonistic effects on bronchial dilation . This differential activity underscores the importance of using the correct isomer for therapeutic efficacy.

Safety Profile

While formoterol is effective, its use as monotherapy without inhaled corticosteroids is cautioned against due to potential risks associated with asthma-related deaths . The safety profile appears favorable when used in conjunction with corticosteroids, reducing exacerbation rates significantly.

属性

IUPAC Name |

but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRNDARFFFHCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-80-7 | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。